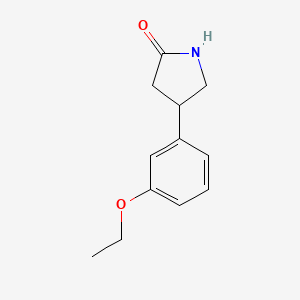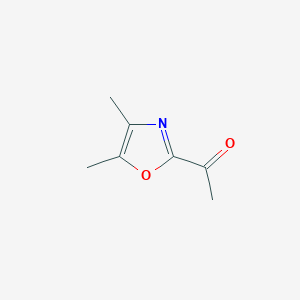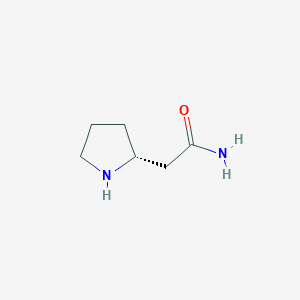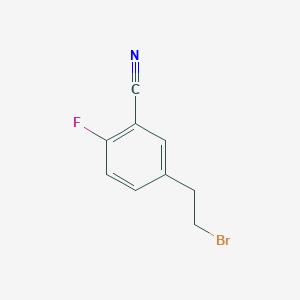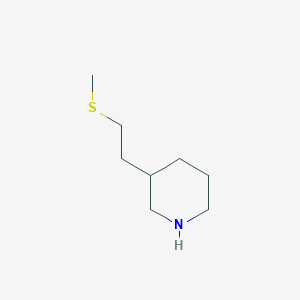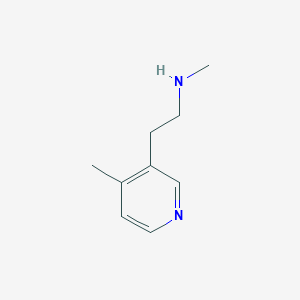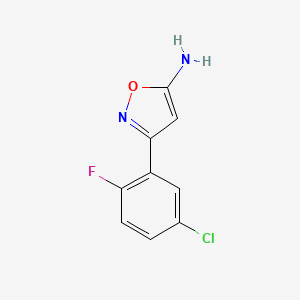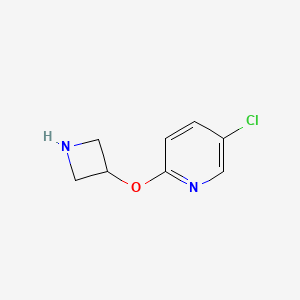
2-(Azetidin-3-yloxy)-5-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-yloxy)-5-chloropyridine is a chemical compound that features a unique structure combining an azetidine ring and a chloropyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yloxy)-5-chloropyridine can be achieved through several methods. This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach .
Another method involves the use of catalytic amounts of molecular iodine under microwave irradiation to synthesize 3-pyrrole-substituted 2-azetidinones . This green and practical method has been developed to produce a variety of substituted 2-azetidinones with high yields and rapid reaction times .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yields and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Azetidin-3-yloxy)-5-chloropyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. The azetidine ring and chloropyridine moiety provide multiple reactive sites for these transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular iodine, microwave irradiation, and various catalysts. These conditions facilitate efficient and selective transformations of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the use of molecular iodine and microwave irradiation can lead to the formation of 3-pyrrole-substituted 2-azetidinones .
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yloxy)-5-chloropyridine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, azetidine derivatives are known for their potential as β-lactam antibiotics, which are used to treat bacterial infections . Additionally, the compound’s unique structure makes it a valuable building block for the synthesis of novel pharmaceuticals and bioactive molecules.
In organic synthesis, this compound serves as a versatile intermediate for the preparation of various functionalized azetidines and pyridines. Its reactivity and stability make it an attractive candidate for developing new synthetic methodologies .
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-yloxy)-5-chloropyridine is not well-documented. its structural features suggest that it may interact with specific molecular targets and pathways, similar to other azetidine derivatives. For example, β-lactam antibiotics exert their effects by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . Further research is needed to elucidate the precise molecular targets and pathways involved in the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
2-(Azetidin-3-yloxy)-5-chloropyridine can be compared with other similar compounds, such as 2-(Azetidin-3-yloxy)pyrimidine hydrochloride . Both compounds feature an azetidine ring, but they differ in their heterocyclic moieties (pyridine vs. pyrimidine). This difference in structure can lead to variations in reactivity, stability, and biological activity.
Other similar compounds include various substituted azetidines and pyridines, which share common structural features but differ in their substituents and functional groups
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications highlight its versatility and importance in medicinal chemistry and organic synthesis. Further research is needed to fully understand its mechanism of action and explore its potential in developing new pharmaceuticals and bioactive molecules.
Eigenschaften
Molekularformel |
C8H9ClN2O |
|---|---|
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
2-(azetidin-3-yloxy)-5-chloropyridine |
InChI |
InChI=1S/C8H9ClN2O/c9-6-1-2-8(11-3-6)12-7-4-10-5-7/h1-3,7,10H,4-5H2 |
InChI-Schlüssel |
OONSWKRWSITGFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OC2=NC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


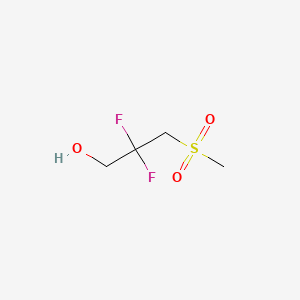

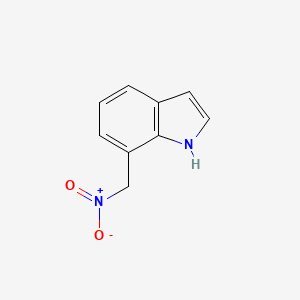
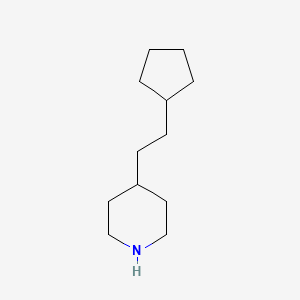
![2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)

